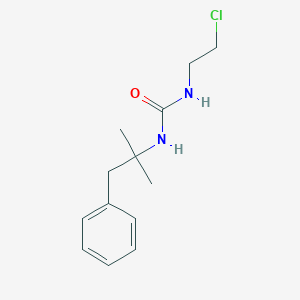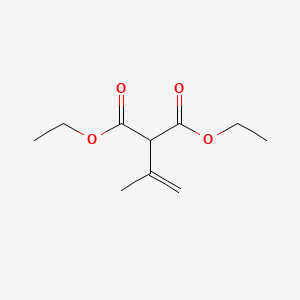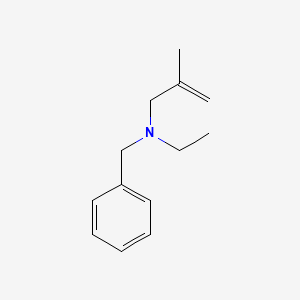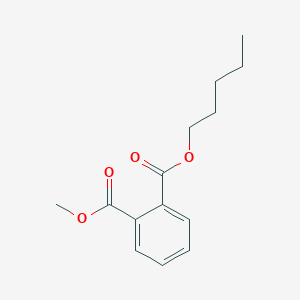
Methyl pentyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pentyl phthalate can be synthesized through the esterification of phthalic anhydride with pentanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the acid-catalyzed reaction of phthalic anhydride with excess alcohols. The choice of alcohols (pentanol and methanol) determines the specific phthalate ester produced. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl pentyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (pentanol and methanol).
Oxidation: Under oxidative conditions, this compound can be converted to phthalic acid.
Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Phthalic acid, pentanol, and methanol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile used, various substituted phthalates.
Scientific Research Applications
Methyl pentyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impacts on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives
Mechanism of Action
The mechanism by which methyl pentyl phthalate exerts its effects involves interactions with cellular receptors and enzymes. As a plasticizer, it interacts with the polymer chains in plastics, increasing their flexibility and durability. In biological systems, it can bind to hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
Methyl pentyl phthalate is unique due to its specific ester groups (pentyl and methyl), which confer distinct physical and chemical properties compared to other phthalates. Its specific molecular structure affects its solubility, volatility, and interactions with polymers and biological systems .
Properties
CAS No. |
34006-79-6 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-O-methyl 2-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-3-4-7-10-18-14(16)12-9-6-5-8-11(12)13(15)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
LVBQLVTVWRWWMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
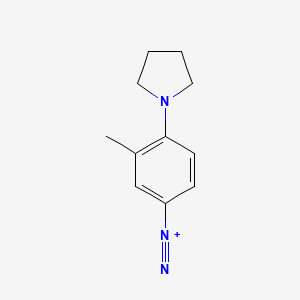
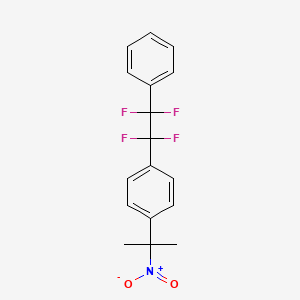
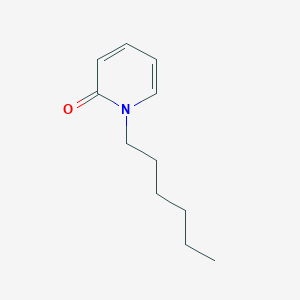
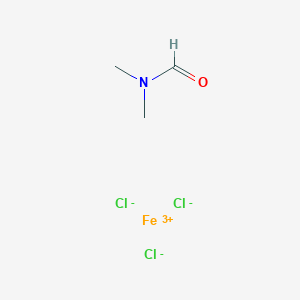
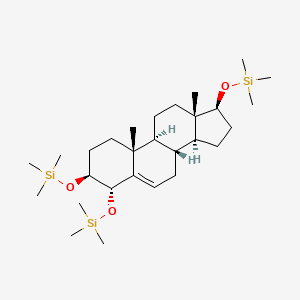
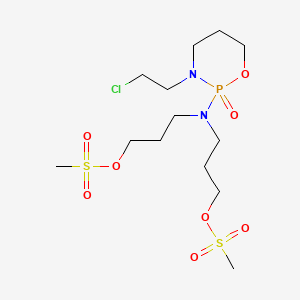
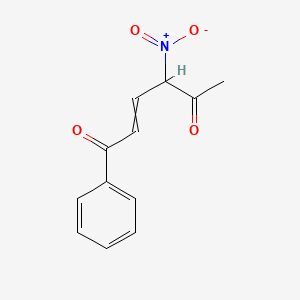
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
